molecular formula C14H11N3O2 B11094072 [2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile

[2-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-3-yl]propanedinitrile

Cat. No.: B11094072
M. Wt: 253.26 g/mol
InChI Key: GRPKWIRWYMIOIE-UHFFFAOYSA-N
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Description

2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE is a complex organic compound with a unique structure that includes an indole ring, a malononitrile group, and oxopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE typically involves a multi-step process. One common method includes the reaction of isatin with malononitrile in the presence of a base, followed by the addition of acetone. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The malononitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the malononitrile group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The malononitrile group can participate in electron transfer reactions, influencing cellular redox states. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[2-OXO-3-(2-OXOPROPYL)-2,3-DIHYDRO-1H-INDOL-3-YL]MALONONITRILE stands out due to its unique combination of functional groups. The presence of both an indole ring and a malononitrile group allows for diverse chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-[2-oxo-3-(2-oxopropyl)-1H-indol-3-yl]propanedinitrile

InChI

InChI=1S/C14H11N3O2/c1-9(18)6-14(10(7-15)8-16)11-4-2-3-5-12(11)17-13(14)19/h2-5,10H,6H2,1H3,(H,17,19)

InChI Key

GRPKWIRWYMIOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2NC1=O)C(C#N)C#N

Origin of Product

United States

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